molecular formula C11H14ClN B15328574 n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine

n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine

Cat. No.: B15328574
M. Wt: 195.69 g/mol
InChI Key: AMOAWNMQUVHSIQ-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine (CAS 1251284-99-7) is a chemical compound with a molecular formula of C12H16ClN and a molecular weight of 209.72 g/mol . This amine derivative features a chlorophenyl group and a prop-en-1-amine chain, a structure often of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. As a building block, it can be utilized in organic synthesis, including nucleophilic addition reactions and polymerization studies, owing to its reactive terminal alkene and amine functional groups. The compound is provided as a high-purity material strictly for research purposes in laboratory settings. It is crucial to handle this material with care. Refer to the supplied Safety Data Sheet (SDS) for comprehensive hazard, handling, and storage information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h3-7,9,13H,1,8H2,2H3

InChI Key

AMOAWNMQUVHSIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chloroacetophenone with allylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-chloroacetophenone in a suitable solvent such as ethanol.
  • Add allylamine to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Heat the mixture under reflux for several hours.
  • After completion, the product can be isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method offers advantages in terms of reaction control, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain targets, while the amine moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • Aromatic Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to benzyl (N-(4-chlorobenzyl)prop-2-en-1-amine) or methoxyphenyl derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl and trimethylamine groups in the compound from increase metabolic stability and polarity, contrasting with the simpler propenylamine backbone of the target compound .
  • Stereochemistry : The E-configuration in Compound 3z () may restrict conformational flexibility compared to the target compound’s unconstrained propenyl chain .

Q & A

Basic: What are the established synthetic protocols for N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine?

Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting 4-chlorophenethyl bromide with prop-2-en-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amine bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for high purity (>95%) .
  • Yield optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (amine:halide = 1.2:1) to maximize efficiency .

Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H^1H NMR (CDCl₃) identifies protons on the chlorophenyl group (δ 7.2–7.4 ppm), allylic protons (δ 5.6–6.2 ppm), and amine protons (δ 1.8–2.2 ppm). 13C^{13}C NMR confirms the sp² carbons (δ 120–140 ppm) .
  • Mass spectrometry (MS) : ESI-MS ([M+H]⁺) provides molecular weight validation. Fragmentation patterns distinguish the allylamine moiety .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages (±0.3%) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

  • Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers, monitored by chiral HPLC .
  • X-ray crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid) and refinement via SHELXL-2018 to determine absolute configuration .
  • Circular dichroism (CD) : Correlate spectral data with crystallographic results to validate enantiomeric purity .

Advanced: How should researchers address contradictory pharmacological data in receptor-binding assays?

Answer:

  • Replicate experimental conditions : Standardize assay buffers (e.g., Tris-HCl pH 7.4), temperature (25°C), and receptor concentrations (IC₅₀ validation) .
  • Control for stereochemistry : Test both enantiomers separately, as chirality significantly impacts binding affinity (e.g., R- vs. S-isomers) .
  • Use orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to confirm activity .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities?

Answer:

  • Data collection : Use high-resolution X-ray sources (e.g., synchrotron, λ = 0.7–1.0 Å) to improve data quality .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for non-H atoms .
  • Hydrogen bonding analysis : Utilize CrystalExplorer to map interactions (e.g., N–H⋯Cl) and validate packing motifs .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation .
  • Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify likely oxidation sites (e.g., allylic C–H bonds) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) using AutoDock Vina to predict metabolites .
  • In silico toxicity : Apply ADMET Predictor™ to assess hepatotoxicity risks from predicted metabolites .

Advanced: What strategies mitigate instability during long-term storage?

Answer:

  • Lyophilization : Store as a hydrochloride salt at −20°C under argon to prevent oxidation .
  • Stability assays : Monitor degradation via HPLC-UV (λ = 254 nm) monthly; discard if purity drops below 90% .
  • Light protection : Use amber vials to prevent photolytic decomposition of the chlorophenyl group .

Advanced: How to resolve discrepancies in reported bioactivity across cell lines?

Answer:

  • Cell line authentication : Use STR profiling to confirm genetic stability .
  • Control for efflux pumps : Co-administer verapamil (P-gp inhibitor) in multidrug-resistant lines .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference compound) .

Basic: What are the key differences in reactivity between this compound and its fluorophenyl analogs?

Answer:

  • Electrophilicity : The 4-chlorophenyl group enhances electrophilic aromatic substitution (EAS) reactivity compared to 4-fluorophenyl derivatives (Hammett σₚ: Cl = +0.23, F = +0.06) .
  • Hydrogen bonding : Chlorine’s polarizability strengthens N–H⋯Cl interactions in crystal lattices, unlike fluorine .
  • Metabolic stability : Chlorine reduces CYP-mediated oxidation rates relative to fluorine .

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